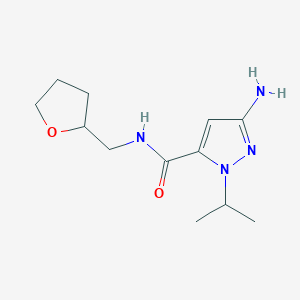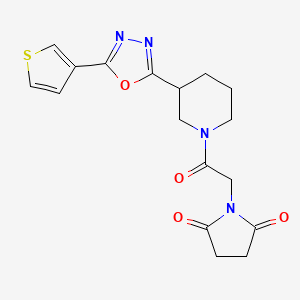![molecular formula C25H25N5O3 B2588271 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115514-58-3](/img/structure/B2588271.png)
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of a benzylpiperazine moiety could potentially enhance the bioactivity of the compound .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be determined using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the compound.Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
A study by Merugu et al. (2010) demonstrated the use of 1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone in the synthesis of various compounds, which were then evaluated for their antibacterial activity. The process involved microwave irradiation and produced yields with significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Alpha1-Adrenoceptor Ligands
Patanè et al. (2005) synthesized novel compounds featuring a pyrrolo[3,2-d]pyrimidine-2,4-dione system, targeting alpha1-adrenoceptors. These compounds showed significant binding profiles and selectivity, highlighting the potential of this chemical structure in receptor-specific drug design (Patanè et al., 2005).
Anticonvulsant Properties
Obniska et al. (2005) explored derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] with 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione. Their research indicated notable anticonvulsant activity in specific compounds, suggesting the therapeutic potential of these derivatives in epilepsy treatment (Obniska et al., 2005).
Alpha1-Adrenoceptor and 5HT1A-Receptor Ligands
A study by Romeo et al. (1993) investigated derivatives of 3-phenylpiperazinylethyl pyrimido[5,4-b]benzofuran-2,4-dione and pyrimido[5,4-b]benzothiophene-2,4-dione. They found these compounds to have high affinity for alpha1-adrenoceptors and moderate affinity for 5HT1A-receptors, showing their potential in receptor-targeted therapies (Romeo et al., 1993).
properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c31-21(29-13-11-28(12-14-29)16-18-7-3-1-4-8-18)17-30-24(32)23-22(27-25(30)33)20(15-26-23)19-9-5-2-6-10-19/h1-10,15,26H,11-14,16-17H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCUVLPWSKSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)

![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)


![N-(sec-butyl)-1-[(4-chlorobenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588201.png)
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2588207.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide](/img/structure/B2588211.png)